molecular formula C36H53NO6 B8157937 Ursolic Acid Acetate NHS ester

Ursolic Acid Acetate NHS ester

Cat. No.: B8157937
M. Wt: 595.8 g/mol
InChI Key: KTCCWZUPJWGNDY-TXVOCAPTSA-N
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Description

Ursolic Acid Acetate NHS ester is a derivative of ursolic acid, a pentacyclic triterpenoid found in various plants. This compound is known for its significant biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The addition of the NHS ester (N-hydroxysuccinimide ester) enhances its reactivity, making it useful for bioconjugation and other chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ursolic Acid Acetate NHS ester typically involves the esterification of ursolic acid with acetic anhydride, followed by the introduction of the NHS ester. The reaction conditions often include the use of anhydrous solvents like dimethyl sulfoxide (DMSO) and catalysts such as pyridine. The process can be summarized as follows:

    Esterification: Ursolic acid is reacted with acetic anhydride in the presence of pyridine to form ursolic acid acetate.

    NHS Ester Introduction: The resulting ursolic acid acetate is then reacted with N-hydroxysuccinimide and a coupling agent like dicyclohexylcarbodiimide (DCC) to form the NHS ester derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Esterification: Large quantities of ursolic acid are esterified using acetic anhydride and pyridine.

    NHS Ester Formation: The esterified product is then reacted with N-hydroxysuccinimide and DCC in industrial reactors to produce the final compound.

Chemical Reactions Analysis

Types of Reactions

Ursolic Acid Acetate NHS ester undergoes various chemical reactions, including:

    Substitution Reactions: The NHS ester group readily reacts with primary amines to form stable amide bonds.

    Hydrolysis: In aqueous conditions, the NHS ester can hydrolyze to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Primary Amines: React with the NHS ester group to form amide bonds.

    Aqueous Buffers: Used to control the pH during hydrolysis reactions.

Major Products Formed

    Amide Derivatives: Formed from the reaction with primary amines.

    Carboxylic Acids: Result from the hydrolysis of the NHS ester group.

Scientific Research Applications

Ursolic Acid Acetate NHS ester has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex molecules through bioconjugation techniques.

    Biology: Employed in the labeling of biomolecules for imaging and tracking studies.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment due to its ability to target specific cellular pathways.

    Industry: Utilized in the development of new materials and drug delivery systems.

Mechanism of Action

The mechanism of action of Ursolic Acid Acetate NHS ester involves its ability to form stable amide bonds with primary amines, facilitating the attachment of various functional groups to biomolecules. This enhances the compound’s bioavailability and allows it to interact with specific molecular targets. In cancer research, it has been shown to inhibit the activity of key signaling pathways such as Akt, mTOR, and ERK, leading to reduced cell proliferation and increased apoptosis.

Comparison with Similar Compounds

Ursolic Acid Acetate NHS ester is unique due to its enhanced reactivity and stability compared to other similar compounds. Some similar compounds include:

    Oleanolic Acid: Another pentacyclic triterpenoid with similar biological activities but lower reactivity.

    Betulinic Acid: Known for its anticancer properties but lacks the enhanced reactivity provided by the NHS ester group.

    Lanosterol: A triterpenoid with different biological activities and structural features.

This compound stands out due to its ability to form stable conjugates with biomolecules, making it a valuable tool in various scientific and industrial applications.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (1S,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-acetyloxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H53NO6/c1-21-13-18-36(31(41)43-37-28(39)11-12-29(37)40)20-19-34(7)24(30(36)22(21)2)9-10-26-33(6)16-15-27(42-23(3)38)32(4,5)25(33)14-17-35(26,34)8/h9,21-22,25-27,30H,10-20H2,1-8H3/t21-,22+,25+,26-,27+,30+,33+,34-,35-,36+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTCCWZUPJWGNDY-TXVOCAPTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C)C)C)C2C1C)C)C(=O)ON6C(=O)CCC6=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)OC(=O)C)C)C)[C@@H]2[C@H]1C)C)C(=O)ON6C(=O)CCC6=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H53NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

595.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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